![molecular formula C18H20N2O2 B5914634 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5914634.png)
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a synthetic compound that belongs to the quinazoline family. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in cancer research. PD153035 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival.
Wirkmechanismus
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone works by selectively inhibiting the activity of EGFR tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival. When EGFR is activated by ligand binding, it undergoes autophosphorylation, which leads to the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR tyrosine kinase activity, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone blocks these downstream signaling pathways and inhibits cell growth and survival.
Biochemical and Physiological Effects:
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways and the induction of apoptosis. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is a highly selective inhibitor of EGFR tyrosine kinase, which allows for the specific inhibition of this pathway without affecting other signaling pathways. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a reversible inhibitor, which allows for the study of the effects of EGFR inhibition on cell growth and survival over time. However, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone also has some limitations. It has low solubility in water, which can limit its use in certain experimental systems. In addition, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has poor bioavailability, which can limit its use in animal models.
Zukünftige Richtungen
There are several future directions for the study of 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of research is the investigation of the effects of EGFR inhibition on the tumor microenvironment, including the immune system and the extracellular matrix. Finally, 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone could be used in combination with other targeted therapies or chemotherapy to improve the efficacy of cancer treatment.
Synthesemethoden
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form the corresponding Schiff base. This intermediate is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 2-chloroacetyl chloride to form the quinazoline ring system. Finally, the resulting compound is treated with trifluoroacetic acid to remove the protecting group and form 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in cancer research. EGFR is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 3-isopropyl-2-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for various types of cancer, including breast, lung, and head and neck cancer.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-3-propan-2-yl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)20-17(14-9-5-7-11-16(14)22-3)19-15-10-6-4-8-13(15)18(20)21/h4-12,17,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAGMOAQCZNCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-3-(propan-2-yl)-2,3-dihydroquinazolin-4(1H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.